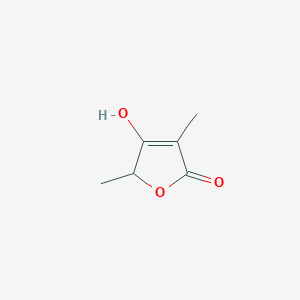

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-

Overview

Description

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- is a member of the furanone family, which are heterocyclic organic compounds containing a furan ring with a ketone group This compound is known for its distinctive flavor and aroma properties, making it a valuable additive in the food industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of tricarbonyl compounds, which can be achieved through biomimetic approaches or chemical synthesis using transition metal complexes and ketene transformations . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Substitution: The furan ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

Food Industry Applications

Flavoring Agent

Furaneol is recognized for its exceptional aroma and flavor properties. It is widely used in the food industry as a flavoring agent for products such as:

- Jams and Jellies

- Beverages

- Ice Creams

- Confectionery Products

The compound contributes a sweet, caramel-like flavor that enhances the sensory experience of these products. Its presence is often linked to the natural flavors found in strawberries and other fruits, making it a preferred choice for flavor formulations .

Synthetic Production

Furaneol can be synthesized through various methods, including enzymatic processes and the Maillard reaction. Research has focused on optimizing these methods to improve yield and efficiency in industrial settings .

Fragrance Industry Applications

Perfume Composition

In the fragrance industry, furaneol is valued for its pleasant scent profile. It is utilized in the formulation of perfumes and scented products due to its ability to impart a sweet and fruity aroma. This compound acts as a key ingredient in many fragrance blends, enhancing overall olfactory appeal .

Pharmaceutical Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of furaneol. Research indicates that it exhibits broad-spectrum antimicrobial activities against various pathogens, including antibiotic-resistant strains . This property suggests its potential use as an anti-infective agent in pharmaceutical formulations.

- Case Study: Antifungal Activity

A study demonstrated that furaneol effectively inhibited the growth of Candida albicans, a common fungal pathogen. The compound was shown to arrest the cell cycle of yeast cells at critical phases, indicating its potential therapeutic applications in treating fungal infections .

Toxicological Profile and Safety Assessment

Furaneol has undergone extensive toxicological evaluations to assess its safety for use in food and cosmetics. Key findings include:

- Genotoxicity : Studies indicate that furaneol is not genotoxic, meaning it does not damage genetic material .

- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) for repeated doses has been established at approximately 194 mg/kg/day .

- Skin Sensitization : The compound has been assessed for skin sensitization potential, showing a No Expected Sensitization Induction Level (NESIL) of 590 μg/cm² .

Environmental Impact

Furaneol has been evaluated under environmental safety standards. It is not classified as persistent or bioaccumulative, indicating a lower environmental risk when used within regulated limits. Risk quotients based on current usage volumes are below critical thresholds, supporting its safe application in consumer products .

Summary Table of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Food Industry | Flavoring for jams, beverages, ice creams | Sweet caramel-like flavor |

| Fragrance Industry | Key ingredient in perfumes | Pleasant fruity aroma |

| Pharmaceutical | Antimicrobial agent against pathogens | Broad-spectrum antimicrobial activity |

| Toxicological Profile | Safe for food/cosmetic use | Non-genotoxic; established NOAEL |

| Environmental Impact | Low risk of persistence or bioaccumulation | Safe under regulated usage limits |

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial properties may result from disrupting microbial cell membranes or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one: Another member of the furanone family with similar flavoring properties.

4-Hydroxy-3,5-dimethylthiophen-2(5H)-one: A thiophene derivative with comparable chemical reactivity.

Uniqueness

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- stands out due to its specific structural features, such as the presence of both hydroxyl and methyl groups, which contribute to its unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance compared to similar compounds.

Biological Activity

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- (commonly known as furaneol) is a naturally occurring compound that has garnered interest due to its diverse biological activities and applications in food and fragrance industries. This article explores its biological activities, including antimicrobial properties, potential health effects, metabolic pathways, and safety assessments based on recent studies.

Furaneol is characterized by its unique furanone structure, which contributes to its flavor profile and biological activities. The compound is primarily found in fruits such as strawberries and pineapples, where it plays a significant role in aroma and taste.

Antimicrobial Properties

Furaneol exhibits broad-spectrum antimicrobial activity. A study demonstrated that it effectively inhibited various human pathogenic microorganisms, including antibiotic-resistant strains. The mechanism of action appears to be energy-dependent without causing hemolytic effects on human erythrocytes .

Table 1: Antimicrobial Activity of Furaneol

| Microorganism | Activity Type | Reference |

|---|---|---|

| Candida albicans | Antifungal | |

| Staphylococcus aureus | Bactericidal | |

| Escherichia coli | Bacteriostatic |

In addition to its antimicrobial properties, furaneol has been shown to arrest the cell cycle in yeast at the S and G2/M phases, indicating potential as an anti-infective agent .

Genotoxicity and Safety

Safety assessments indicate that furaneol is not genotoxic. An Ames test conducted with various Salmonella strains showed no significant mutagenic effects at concentrations up to 3333 μg/plate . Furthermore, a calculated margin of exposure (MOE) greater than 100 suggests a low risk for repeated dose toxicity .

Table 2: Safety Assessment Data for Furaneol

| Endpoint | Result | Reference |

|---|---|---|

| Genotoxicity | Not genotoxic | |

| Repeated Dose Toxicity | MOE > 100 | |

| Skin Sensitization (NESIL) | 590 μg/cm² |

Metabolism

Furaneol is rapidly absorbed in the gastrointestinal tract and primarily metabolized in the liver through conjugation with glucuronic acid. Studies have shown that free furaneol is not detected in blood but rather exists as glucuronide conjugates in urine after consumption . This rapid metabolism suggests minimal risk for toxicity or adverse effects at typical dietary levels.

Case Study 1: Antifungal Activity Against Candida

In a controlled study, furaneol was tested against Candida albicans under serum-induced conditions. Results indicated significant antifungal activity, highlighting its potential use in treating fungal infections .

Case Study 2: Safety Profile Assessment

A long-term carcinogenicity study conducted over 24 months in rats demonstrated that furaneol did not induce adverse reproductive effects or significant toxicity at doses up to 400 mg/kg/day . The no-observed-adverse-effect level (NOAEL) was established at 200 mg/kg/day.

Properties

IUPAC Name |

3-hydroxy-2,4-dimethyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)4(2)9-6(3)8/h4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFWUMWMONMZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C(=O)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.